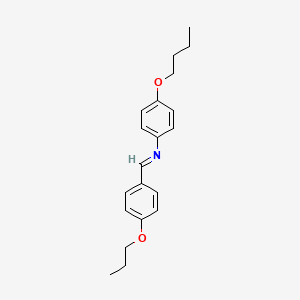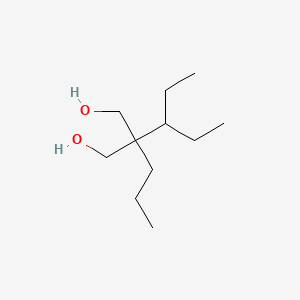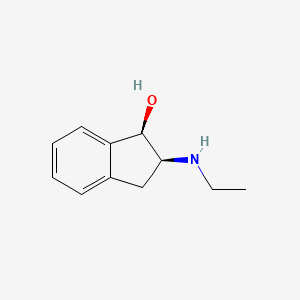
(1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an ethylamino group and a dihydroindenol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol typically involves the reduction of the corresponding ketone followed by the introduction of the ethylamino group. One common method involves the reduction of 2-indanone using a reducing agent such as sodium borohydride, followed by the reaction with ethylamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce more saturated alcohols.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-2-(Methylamino)-2,3-dihydro-1H-inden-1-ol
- (1R,2S)-2-(Propylamino)-2,3-dihydro-1H-inden-1-ol
- (1R,2S)-2-(Isopropylamino)-2,3-dihydro-1H-inden-1-ol
Uniqueness
(1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.
Propiedades
Número CAS |
23671-92-3 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(1R,2S)-2-(ethylamino)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C11H15NO/c1-2-12-10-7-8-5-3-4-6-9(8)11(10)13/h3-6,10-13H,2,7H2,1H3/t10-,11+/m0/s1 |
Clave InChI |
LODVKHVQVBEYMO-WDEREUQCSA-N |
SMILES isomérico |
CCN[C@H]1CC2=CC=CC=C2[C@H]1O |
SMILES canónico |
CCNC1CC2=CC=CC=C2C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)



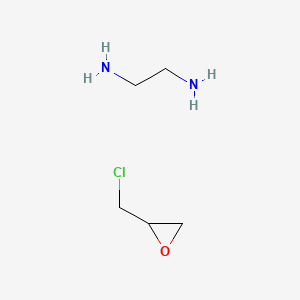
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)

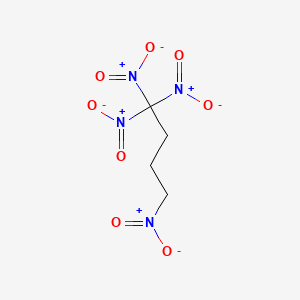

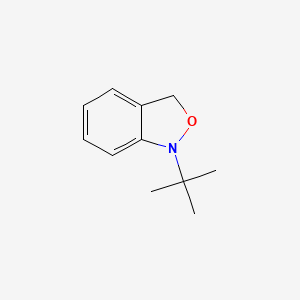
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
